

(Z)-ONO-1301 Technical Support Center: Optimizing In Vivo Efficacy and Safety

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Compound of Interest

Compound Name: (Z)-ONO 1301

Cat. No.: B15572767

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This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective and safe use of (Z)-ONO-1301 in in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the experimental process, with a focus on optimizing dosage to maximize therapeutic efficacy while minimizing potential side effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (Z)-ONO-1301?

A1: (Z)-ONO-1301 is a synthetic, orally active, long-acting prostacyclin (PGI₂) mimetic. Its primary mechanism involves acting as an agonist for the prostacyclin (IP) receptor.^{[1][2]} This interaction initiates a signaling cascade that leads to a variety of cellular responses. Additionally, (Z)-ONO-1301 possesses thromboxane A₂ synthase inhibitory activity, which contributes to its overall therapeutic effect by reducing the levels of the pro-thrombotic and vasoconstrictive agent, thromboxane A₂.^{[1][2]}

Q2: What are the known downstream effects of (Z)-ONO-1301 administration?

A2: Activation of the IP receptor by (Z)-ONO-1301 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.^{[1][2][3]} This elevation in cAMP is a key step in mediating the drug's effects. Subsequently, (Z)-ONO-1301 promotes the production of crucial growth factors, most notably Hepatocyte Growth Factor (HGF) and Vascular Endothelial

Growth Factor (VEGF).[2][4] These growth factors are instrumental in processes such as angiogenesis, tissue repair, and anti-fibrosis.[2][4]

Q3: What are the reported side effects of (Z)-ONO-1301?

A3: A phase I clinical study of (Z)-ONO-1301 reported adverse effects, including diarrhea and headache.[2] This has led to the exploration of lower doses to harness its therapeutic benefits as a cytokine inducer while minimizing these side effects.[2] In preclinical animal models, specific side effects at the administered doses are not extensively reported in the available literature. Researchers should, therefore, implement careful monitoring for general signs of distress or adverse reactions in their animal subjects.

Q4: How should (Z)-ONO-1301 be formulated for in vivo administration?

A4: (Z)-ONO-1301 has been administered in vivo through various routes, including oral gavage and subcutaneous injection. For subcutaneous administration, a sustained-release formulation (SR-ONO or ONO-1301-MS) is often used, which involves incorporating the compound into poly(lactic-co-glycolic acid) (PLGA) microspheres.[5][6] The specific vehicle for oral administration is not consistently detailed across studies and may require optimization based on the experimental model. For in vitro studies and potentially for direct injection, (Z)-ONO-1301 can be dissolved in solvents like dimethyl sulfoxide (DMSO).[7]

Troubleshooting Guide

Issue 1: Suboptimal therapeutic efficacy observed.

- Possible Cause: The dosage of (Z)-ONO-1301 may be too low for the specific animal model or disease state being investigated.
 - Solution: Refer to the dosage table below for ranges used in various successful preclinical studies. Consider a dose-escalation study to determine the optimal effective dose for your model. One study demonstrated a dose-dependent increase in plasma cAMP levels, a key downstream mediator of (Z)-ONO-1301's effects, suggesting that higher doses may lead to greater target engagement.[1]
- Possible Cause: Poor bioavailability or rapid clearance of the compound.

- Solution: For subcutaneous administration, consider using the sustained-release formulation (SR-ONO) to maintain effective plasma concentrations over a longer period.[5]
[6] For oral administration, ensure proper formulation and consider the feeding state of the animals, as this can affect absorption.
- Possible Cause: The therapeutic window for the intended effect has been missed.
 - Solution: Review the experimental timeline. The timing of administration relative to disease induction is critical. For example, in models of tissue injury, administration during the acute or regenerative phase may be more effective.

Issue 2: Signs of toxicity or adverse effects in animal subjects.

- Possible Cause: The administered dose is too high.
 - Solution: As observed in a human clinical trial, side effects like diarrhea and headache can occur.[2] If animals exhibit signs of distress, reduce the dosage. A dose-ranging study is recommended to identify the maximum tolerated dose (MTD) in your specific model.
- Possible Cause: Formulation or vehicle-related toxicity.
 - Solution: Ensure the vehicle used for administration is well-tolerated and non-toxic at the administered volume. If using DMSO, ensure the final concentration is low and appropriate for the route of administration to avoid solvent-related toxicity.

Issue 3: Inconsistent results between experiments.

- Possible Cause: Variability in drug preparation and administration.
 - Solution: Standardize the protocol for formulating (Z)-ONO-1301. If using a suspension, ensure it is homogenous before each administration. For the sustained-release formulation, ensure the microspheres are of a consistent size and drug loading.
- Possible Cause: Instability of the compound.
 - Solution: (Z)-ONO-1301 is chemically and biologically stable due to the lack of a typical prostanoid structure.[2] However, proper storage according to the manufacturer's instructions is crucial.

Data Presentation: Summary of In Vivo Dosages

Animal Model	Disease/Indication	Administration Route	Dosage	Study Findings
Rat	Autoimmune Myocarditis	Oral	6 mg/kg/day	Improved hemodynamic status and reduced plasma BNP levels.[7]
Mouse	Diabetic Nephropathy (Type 2)	Subcutaneous (SR-ONO)	3 mg/kg every 3 weeks	Ameliorated albuminuria and glomerular hypertrophy.[5]
Rat	Diabetic Nephropathy (Type 1)	Subcutaneous (SR-ONO)	Not specified	Suppressed albuminuria and glomerular hypertrophy.[8]
Mouse	Obstructive Nephropathy	Subcutaneous (SR-ONO)	10 mg/kg (single dose)	Ameliorated renal tubulointerstitial fibrosis.[3]
Mouse	Non-alcoholic Steatohepatitis (NASH)	Oral (mixed with feed)	0.01% w/w in diet	Ameliorated liver damage and fibrosis.[2]
Mouse	Angiogenesis (sponge model)	Local injection	Daily for 14 days	Increased hemoglobin and HGF levels in a dose-dependent manner.[1]
Rat	Myocardial Infarction	Not specified (SR-ONO)	Not specified	Enhanced graft survival of transplanted cardiac tissue sheets.[4]

Mouse	Amyotrophic Lateral Sclerosis (ALS)	Subcutaneous (SR-ONO)	Not specified (single dose)	Improved motor function and survival of motor neurons.[6]
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Experimental Protocols

1. Preparation of Sustained-Release (Z)-ONO-1301 (SR-ONO)

This protocol is based on the use of SR-ONO in various preclinical models.

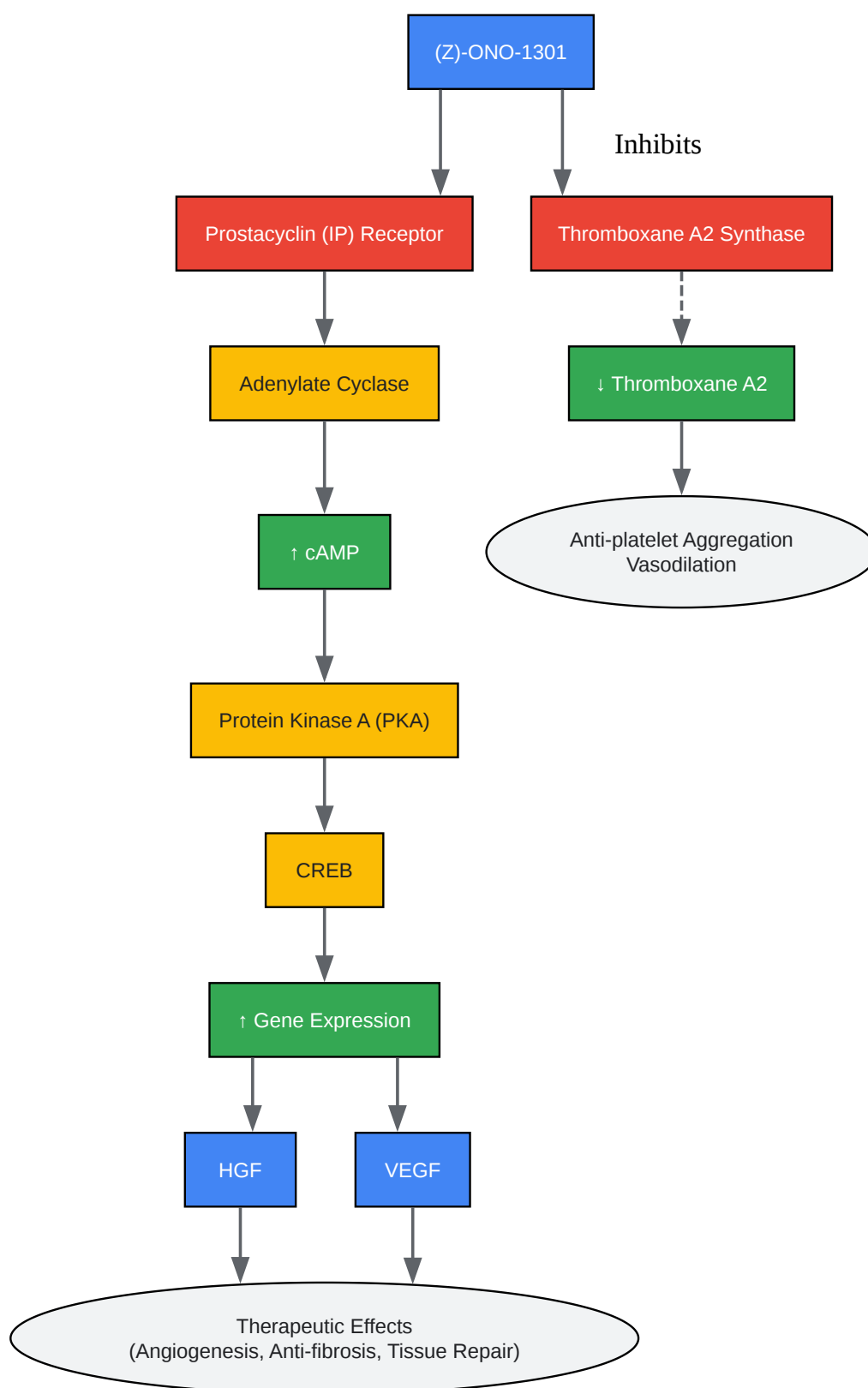
- Materials: (Z)-ONO-1301, Poly(lactic-co-glycolic acid) (PLGA), appropriate solvents (e.g., dichloromethane), and a surfactant (e.g., polyvinyl alcohol).
- Methodology:
 - Dissolve (Z)-ONO-1301 and PLGA in an appropriate organic solvent.
 - Prepare an aqueous solution containing a surfactant.
 - Emulsify the organic phase in the aqueous phase by sonication or homogenization to create an oil-in-water emulsion.
 - Stir the emulsion continuously to allow for solvent evaporation and the formation of solid microspheres.
 - Collect the microspheres by centrifugation or filtration.
 - Wash the microspheres multiple times with distilled water to remove residual surfactant and unencapsulated drug.
 - Lyophilize the microspheres to obtain a dry powder.
 - For administration, resuspend the microspheres in a sterile vehicle, such as phosphate-buffered saline (PBS).

2. In Vivo Administration in a Mouse Model of Obstructive Nephropathy

This protocol is adapted from a study investigating the effects of SR-ONO on renal fibrosis.[3]

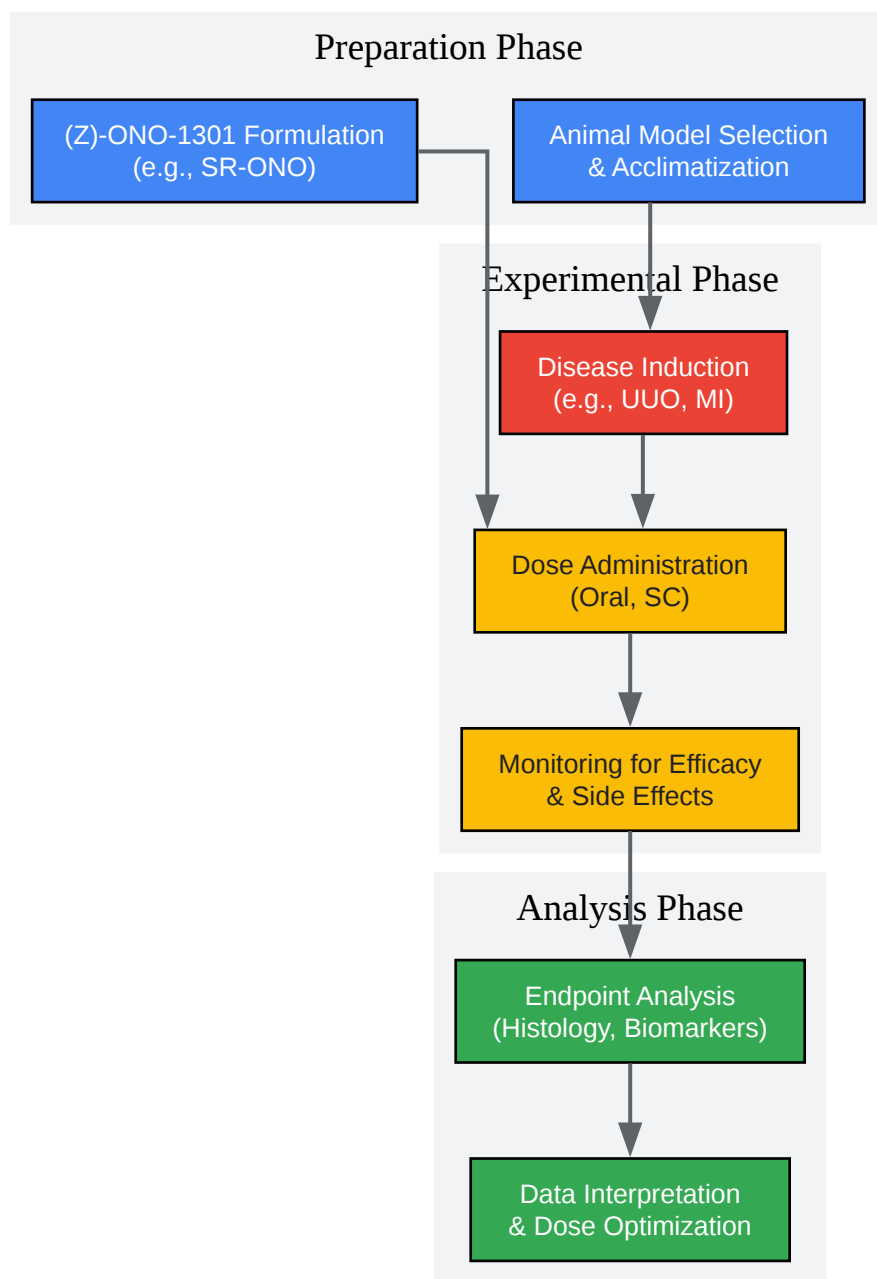
- Animal Model: Male C57BL/6 mice (5 weeks old).
- Procedure:
 - Induce unilateral ureteral obstruction (UUO) through surgical ligation of the left ureter. Sham-operated animals undergo the same surgical procedure without ureteral ligation.
 - Immediately after surgery, subcutaneously inject a single dose of SR-ONO (10 mg/kg body weight) or the vehicle buffer.
 - House the animals under standard conditions with free access to food and water.
 - At a predetermined endpoint (e.g., 7 or 14 days post-surgery), euthanize the animals and harvest the kidneys for analysis.
 - Assess outcomes such as the degree of interstitial fibrosis (e.g., using Masson's trichrome staining), expression of fibrotic markers (e.g., TGF- β 1, α -SMA), and inflammatory cell infiltration.

Mandatory Visualizations



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Caption: Signaling pathway of (Z)-ONO-1301.



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Caption: General experimental workflow for in vivo studies.

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